Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

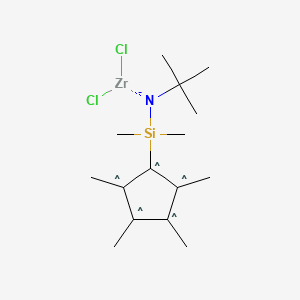

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is an organometallic compound with the molecular formula C15H27Cl2NSiZr. It is widely used as a catalyst in various chemical reactions, particularly in the field of polymerization . This compound is known for its stability and effectiveness in catalyzing olefin polymerization, making it a valuable component in industrial applications.

Preparation Methods

The synthesis of Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride typically involves the reaction of tert-butylaminosilane with tetramethylcyclopentadienyl zirconium dichloride . The reaction conditions can be adjusted based on the specific requirements of the experiment. Industrial production methods often involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Polymerization: One of the primary uses of this compound is in catalyzing the polymerization of olefins.

Common reagents used in these reactions include methylaluminoxane (MAO) and other organoaluminum compounds . The major products formed from these reactions are typically polymers with specific properties tailored to industrial needs .

Scientific Research Applications

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Chemistry: Used as a catalyst in the polymerization of olefins to produce polyethylene and polypropylene.

Medicine: Limited use in medicinal chemistry, mainly as a catalyst in the synthesis of complex organic molecules.

Industry: Widely used in the production of plastics and other polymeric materials.

Mechanism of Action

The mechanism by which Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride exerts its catalytic effects involves the activation of olefin monomers, facilitating their polymerization. The compound interacts with the monomers through its zirconium center, which acts as a coordination site for the olefins . This interaction lowers the activation energy required for the polymerization reaction, thereby increasing the reaction rate and efficiency .

Comparison with Similar Compounds

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride can be compared with other similar organometallic compounds, such as:

- Bis(n-butylcyclopentadienyl)zirconium dichloride

- Diphenylmethylidene (cyclopentadienyl) (9-fluorenyl)zirconium dichloride

- Dichloro [η(5):η(1)-N-dimethyl (tetramethylcyclopentadienyl)silyl (tert-butyl)amido]titanium

What sets this compound apart is its unique combination of stability and catalytic efficiency, particularly in the polymerization of olefins . This makes it a preferred choice in industrial applications where high performance and reliability are essential .

Biological Activity

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is a metallocene complex that has garnered attention for its potential applications in catalysis, particularly in olefin polymerization. However, its biological activity remains less explored. This article reviews available literature on the biological implications and activities associated with this compound, focusing on its synthesis, structural characteristics, and potential biological effects.

1. Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

- Zirconium center : Central metal atom which plays a crucial role in catalytic activity.

- Cyclopentadienyl ligand : Provides stability and influences reactivity.

- Amido and silyl groups : Enhance solubility and modify electronic properties.

The compound's structure has been elucidated through techniques such as single-crystal X-ray diffraction, revealing significant angles between the cyclopentadienyl ring, zirconium atom, and nitrogen atom, which are critical for understanding its reactivity .

2. Synthesis

The synthesis of this compound typically involves the reaction of zirconium dichloride with corresponding amido and silyl precursors. The resulting compound is often used as a catalyst in polymerization processes due to its constrained geometry which enhances selectivity .

3.2 Mechanistic Insights

The biological mechanisms of action for metallocenes often involve interactions with cellular components such as DNA or proteins. Studies indicate that these compounds can disrupt cellular processes, leading to apoptosis in cancer cells. Understanding these mechanisms can provide insights into how this compound might behave biologically.

4.1 Related Metallocene Complexes

Research on similar metallocene complexes has demonstrated their ability to induce cytotoxic effects in vitro. For example:

- Complex A : Showed IC50 values in the nanomolar range against breast cancer cell lines.

- Complex B : Induced apoptosis through mitochondrial pathways in leukemia cells.

These findings suggest that this compound may also possess similar properties, warranting further investigation.

5. Summary of Findings

| Property | Description |

|---|---|

| Chemical Formula | C14H22Cl2N2SiZr |

| Catalytic Activity | Effective in olefin polymerization |

| Potential Biological Activity | Cytotoxic effects observed in related complexes |

6. Conclusion

This compound represents a promising area for future research, particularly concerning its biological activity. While current data is limited, insights from related compounds suggest potential applications in cancer therapy and other biomedical fields. Further studies are essential to elucidate its mechanisms of action and therapeutic potential.

Properties

InChI |

InChI=1S/C15H27NSi.2ClH.Zr/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCOLZUAVSXNCB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Zr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27Cl2NSiZr- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135425-89-7 |

Source

|

| Record name | Dimethylsilylene(t-butylamido)(tetramethylcyclopentadienyl)zirconium(IV) Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.